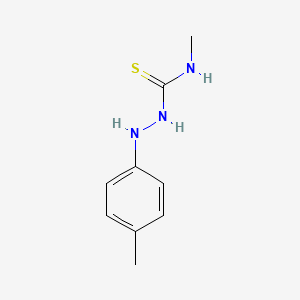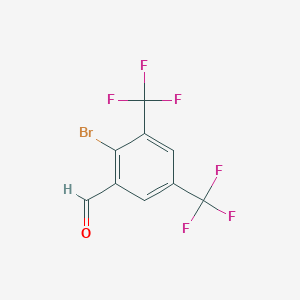
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C9H3BrF6O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- typically involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer. The starting material, 3,5-bis(trifluoromethyl)benzyl alcohol, is mixed with a catalytic amount of TEMPO (0.05 mmol) and dissolved in dichloromethane (8 mL). Hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol) are then added to the reaction mixture. The flask is sealed and connected to an oxygen-filled balloon to maintain an oxygen-rich environment. The reaction is allowed to proceed at room temperature for several hours until completion .
Industrial Production Methods
Industrial production methods for Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-bromo-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 2-bromo-3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl groups enhance its stability and lipophilicity. This combination makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H3BrF6O |
|---|---|
Peso molecular |
321.01 g/mol |
Nombre IUPAC |
2-bromo-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-3H |
Clave InChI |
YDHKZHOKNCIWJS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


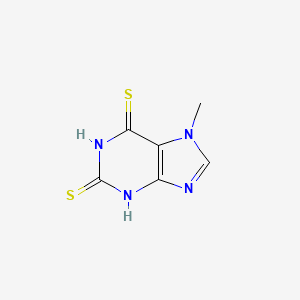

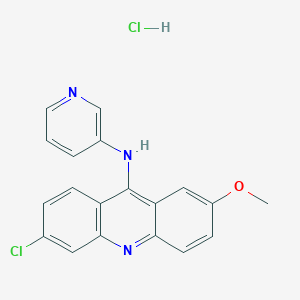

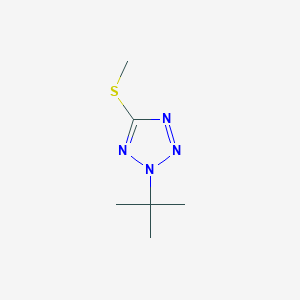

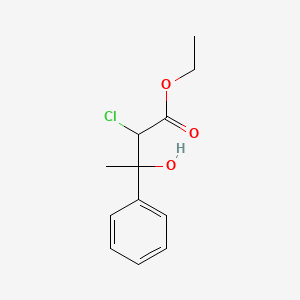

![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
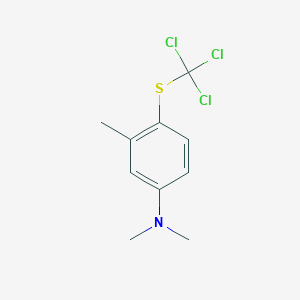

![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
